

Application Notes and Protocols: Synthesis of 2,4-Diamino-5-fluoroquinazoline

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Compound of Interest

Compound Name: 2,4-Diamino-5-fluoroquinazoline

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Abstract

This document provides a detailed protocol for the synthesis of **2,4-Diamino-5-fluoroquinazoline**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route described is a robust and efficient one-step cyclization reaction. This protocol is intended to serve as a comprehensive guide for researchers, offering detailed methodologies, data presentation, and visualizations of the experimental workflow and a relevant biological pathway.

Introduction

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The 2,4-diaminoquinazoline scaffold, in particular, is a well-established pharmacophore found in a variety of therapeutic agents, most notably as inhibitors of dihydrofolate reductase (DHFR). The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological activity. This document outlines a reliable method for the synthesis of **2,4-Diamino-5-fluoroquinazoline**, starting from the commercially available 2-amino-6-fluorobenzonitrile.

Data Presentation

The following table summarizes the key characterization data for the synthesized **2,4-Diamino-5-fluoroquinazoline**.

Property	Value
Molecular Formula	C ₈ H ₇ FN ₄
Molecular Weight	178.17 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	245-248 °C[1]
¹ H NMR (DMSO-d ₆ , 400 MHz)	Estimated: δ 7.40-7.50 (m, 1H), 7.10-7.20 (m, 1H), 6.90-7.00 (m, 1H), 6.55 (br s, 2H), 6.10 (br s, 2H)
¹³ C NMR (DMSO-d ₆ , 101 MHz)	Estimated: δ 162.8, 160.4 (d, J=250 Hz), 155.1, 133.5, 120.0, 115.8 (d, J=20 Hz), 110.2, 109.8 (d, J=5 Hz)
Mass Spectrometry (ESI+)	Expected m/z: 179.07 [M+H] ⁺

Note: NMR chemical shifts are estimated based on analogous structures and general chemical shift ranges. Experimental verification is recommended.

Experimental Protocol

Synthesis of **2,4-Diamino-5-fluoroquinazoline**

This protocol describes the synthesis of **2,4-Diamino-5-fluoroquinazoline** via the cyclization of 2-amino-6-fluorobenzonitrile with guanidine hydrochloride.

Materials:

- 2-amino-6-fluorobenzonitrile
- Guanidine hydrochloride
- 2-Methoxyethanol

- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and filter paper
- Rotary evaporator
- Standard laboratory glassware

Procedure:

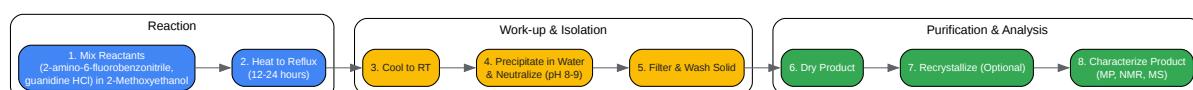
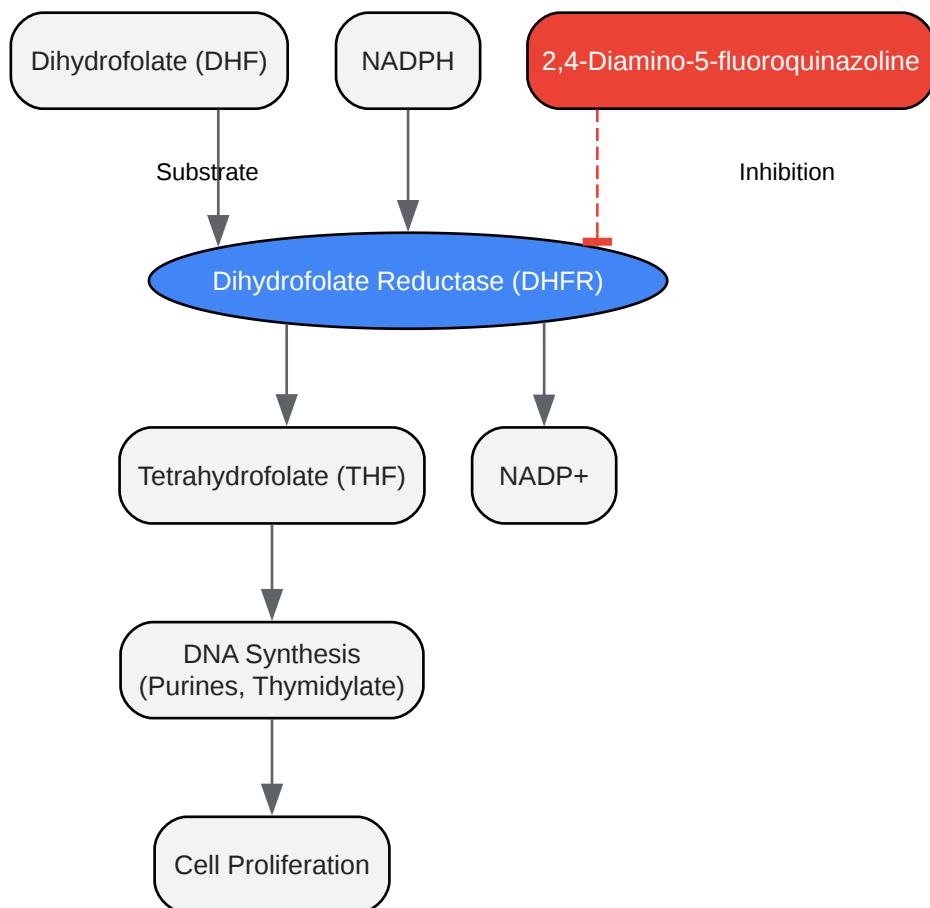
- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-fluorobenzonitrile (1.36 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol).
- Solvent Addition: Add 2-methoxyethanol (30 mL) to the flask.
- Reaction: Heat the mixture to reflux (approximately 125 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent. The reaction is typically complete within 12-24 hours.

- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
- Neutralization and Precipitation: Slowly add the reaction mixture to 100 mL of deionized water with stirring. Adjust the pH to approximately 8-9 with a 1 M NaOH solution to precipitate the product.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.
- Drying and Purification: Dry the crude product under vacuum. If further purification is required, the product can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
- Characterization: Confirm the identity and purity of the final product using melting point determination, NMR spectroscopy, and mass spectrometry.

Visualizations

Signaling Pathway

The 2,4-diaminoquinazoline scaffold is a known inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Inhibition of DHFR disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.



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References

- 1. chemwhat.com [chemwhat.com]

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